molecular formula C14H22N2O3 B185959 1-(2,4,5-Trimethoxy-benzyl)-piperazine CAS No. 356083-64-2

1-(2,4,5-Trimethoxy-benzyl)-piperazine

Cat. No. B185959
M. Wt: 266.34 g/mol
InChI Key: SXEQVYYQWYPXLG-UHFFFAOYSA-N
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Description

1-(2,4,5-Trimethoxy-benzyl)-piperazine, also known as TFMPP, is a synthetic compound that belongs to the family of piperazine derivatives. TFMPP is a psychoactive substance that has been used for recreational purposes due to its euphoric and hallucinogenic effects. However, TFMPP has also been studied for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

  • Specific Scientific Field : Chemistry, specifically in oxidation reactions .
  • Summary of the Application : “1-(2,4,5-Trimethoxy-benzyl)-piperazine” is used as a model compound in the study of oxidation reactions . It’s particularly used in the study of laccase or laccase-mediator systems .
  • Methods of Application or Experimental Procedures : The compound is used in experiments investigating the oxidation of phenolic and non-phenolic compounds by laccase or laccase-mediator systems . The compound, due to its structural features, serves as a model for portions of lignin .
  • Results or Outcomes : The study found that laccase does not react directly with “1-(2,4,5-Trimethoxy-benzyl)-piperazine” or its derivatives . This finding contributes to the understanding of the reactivity features of the phenoloxidase laccase .

properties

IUPAC Name

1-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-17-12-9-14(19-3)13(18-2)8-11(12)10-16-6-4-15-5-7-16/h8-9,15H,4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEQVYYQWYPXLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCNCC2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354360
Record name 1-(2,4,5-Trimethoxy-benzyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4,5-Trimethoxy-benzyl)-piperazine

CAS RN

356083-64-2
Record name 1-(2,4,5-Trimethoxy-benzyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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